REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([CH2:4][CH:5]([CH2:6][O:7][CH3:8])[OH:9])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:16][N+:17]1([O-:18])[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[CH3:32][CH2:33][CH2:34][N+:35]([CH2:36][CH2:37][CH3:38])([CH2:39][CH2:40][CH3:41])[CH2:42][CH2:43][CH3:44].[Cl:24][CH2:25][Cl:26].[Na+:31].[O-:27][C:28]([OH:29])=[O:30].[O:45]=[Ru:46](=[O:47])([O-:48])=[O:49]>>[CH2:1]([CH3:2])[N:3]([CH2:4][C:5]([CH2:6][O:7][CH3:8])=[O:9])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC(O)COC)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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CCN(CC(=O)COC)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |